REACTION_CXSMILES
|
Br.[N+:2]([CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][NH:6]1)([O-:4])=[O:3]>CC(O)=O>[N+:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][N:6]=1)([O-:4])=[O:3]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
dihydronitroisoquinoline
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted by water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl ether
|
Type
|
WASH
|
Details
|
Combined organics were washed by saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (5% to 10% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |